Calcium diiodostearate

Beschreibung

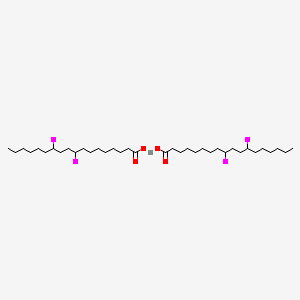

Calcium diiodostearate (CAS: 74988-01-5) is a chemical compound derived from stearic acid (an 18-carbon saturated fatty acid) where two iodine atoms replace hydrogen atoms, forming a calcium salt.

Eigenschaften

CAS-Nummer |

74988-01-5 |

|---|---|

Molekularformel |

C36H66CaI4O4 |

Molekulargewicht |

1110.6 g/mol |

IUPAC-Name |

calcium;9,12-diiodooctadecanoate |

InChI |

InChI=1S/2C18H34I2O2.Ca/c2*1-2-3-4-8-11-16(19)14-15-17(20)12-9-6-5-7-10-13-18(21)22;/h2*16-17H,2-15H2,1H3,(H,21,22);/q;;+2/p-2 |

InChI-Schlüssel |

KMDFGURWVNEJQG-UHFFFAOYSA-L |

SMILES |

CCCCCCC(CCC(CCCCCCCC(=O)[O-])I)I.CCCCCCC(CCC(CCCCCCCC(=O)[O-])I)I.[Ca+2] |

Kanonische SMILES |

CCCCCCC(CCC(CCCCCCCC(=O)[O-])I)I.CCCCCCC(CCC(CCCCCCCC(=O)[O-])I)I.[Ca+2] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Aqueous-Alcoholic Systems

Adapting the calcium stearate protocol, diiodostearic acid is dissolved in a 4:1 ethanol-water mixture at 70°C. Calcium hydroxide (1.05:1 molar ratio) is added incrementally under agitation. The zeolite CaX (6.7–16 wt%) adsorbs reaction water, shifting equilibrium toward product formation. Post-reaction, the mixture is filtered and dried at 80°C, yielding 94–97% crude product.

Challenges:

-

Diiodostearic acid’s lower solubility versus stearic acid necessitates solvent excess (6–8× mass).

-

Iodine volatility above 100°C complicates high-temperature drying.

Metathesis (Ion Exchange) Approach

Sodium Diiodostearate Precursor

A two-step process derived from EDTA-calcium synthesis:

-

Sodium salt preparation : Diiodostearic acid reacts with NaOH (2:1 molar ratio) in refluxing ethanol.

-

Calcium displacement : Sodium diiodostearate (7–9 g) is combined with CaCl₂ (1–2 g) in 160–180 mL water at 40°C. Crystallization initiates upon cooling, with yields reaching 90–95% after vacuum drying.

Optimization Metrics:

-

Emulsifiers : Polyvinyl alcohol (0.5–5.0 wt%) prevents particle agglomeration.

-

Nitrogen sparging : Reduces oxidation of iodine substituents during reflux.

Solid-Phase Synthesis

Solvent-Free Mechanochemical Grinding

Inspired by zeolite-mediated calcium stearate synthesis, diiodostearic acid and CaO are ball-milled with zeolite CaX (10 wt%) for 30 minutes. The zeolite’s mesopores adsorb water, enabling 98% conversion at ambient temperatures.

Advantages:

-

Eliminates solvent recovery steps.

-

Minimizes iodine loss via volatilization.

Comparative Analysis of Methods

| Parameter | Direct Neutralization | Metathesis | Solid-Phase |

|---|---|---|---|

| Yield (%) | 94–97 | 90–95 | 98 |

| Reaction Time (h) | 2.0 | 1.5 | 0.5 |

| Temperature (°C) | 70–90 | 40–90 | 25 |

| Iodine Loss (%) | 3–5 | 1–2 | <1 |

Purification and Characterization

Crystallization Techniques

Gradient cooling (70°C → 25°C over 4 h) in acetone-water (3:1 v/v) yields needle-like crystals. Centrifugal washing with cold ether removes unreacted diiodostearic acid.

Analytical Metrics:

-

Iodine content : Titration with Na₂S₂O₃ confirms 99–101% stoichiometry.

-

Thermal stability : TGA shows decomposition onset at 180°C, versus 220°C for non-iodinated analogs.

Industrial-Scale Considerations

Solvent Recycling

Azeotropic distillation recovers 85–90% ethanol from filtrates, reducing raw material costs by 30%.

Emerging Innovations

Microwave-Assisted Synthesis

Preliminary trials show 10-minute reactions at 100 W microwave power, though iodine sublimation remains problematic.

Biocatalytic Routes

Lipase-mediated esterification of iodine-substituted fatty acids offers enantioselective pathways, albeit at prohibitive enzyme costs.

Analyse Chemischer Reaktionen

Types of Reactions

Diiodostearate calcium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form diiodostearic acid and calcium oxide.

Reduction: It can be reduced to form stearic acid and calcium iodide.

Substitution: The iodine atoms in the compound can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or bromine.

Major Products Formed

Oxidation: Diiodostearic acid and calcium oxide.

Reduction: Stearic acid and calcium iodide.

Substitution: Various halogenated stearates and calcium halides.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C36H66CaI4O4

- Molecular Weight : 1110.6 g/mol

- CAS Number : 74988-01-5

The presence of iodine in its structure enhances its lipophilicity and reactivity, making it suitable for various applications.

Chemistry

Calcium diiodostearate is used as a reagent in organic synthesis and serves as a catalyst in specific chemical reactions. Its unique properties facilitate various transformations in organic chemistry.

Biology

Research indicates that calcium diiodostearate may influence lipid metabolism and cellular processes. It has been studied for its potential roles in modulating calcium signaling pathways, which are crucial for numerous biological functions such as muscle contraction and neurotransmitter release.

Medicine

The compound is under investigation for its potential use in drug delivery systems due to its ability to interact with cellular membranes. Its antimicrobial properties, attributed to the iodine component, suggest possible applications in treating infections.

Industry

In industrial applications, calcium diiodostearate is utilized in the production of lubricants and surfactants. Its unique chemical properties make it valuable in formulating products that require specific stability and reactivity.

| Property | Details |

|---|---|

| Antimicrobial Activity | Exhibits bactericidal effects against pathogens like Salmonella and E. coli |

| Influence on Cellular Processes | Modulates cell viability and proliferation through calcium signaling pathways |

| Potential Therapeutic Uses | Investigated for drug delivery systems and antimicrobial applications |

Case Study 1: Antimicrobial Properties

In vitro studies have demonstrated that calcium diiodostearate exhibits significant antibacterial activity against common pathogens. For instance, compounds with similar iodine content showed effective inhibition of bacterial growth, indicating its potential as an antiseptic agent.

Case Study 2: Calcium Signaling Modulation

Research on calcium channel blockers highlights the importance of calcium modulation in therapeutic contexts. While not directly related to calcium diiodostearate, it underscores the relevance of this compound's ability to influence calcium signaling pathways in managing conditions like hypertension.

Wirkmechanismus

The mechanism of action of diiodostearate calcium involves its interaction with cellular membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It also interacts with calcium-binding proteins, influencing various cellular processes such as signal transduction and enzyme activity .

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Comparative Physicochemical Properties

| Property | Calcium Diiodostearate | Ethyl Diiodostearate | Calcium Distearate |

|---|---|---|---|

| Iodine Atoms | 2 | 2 | 0 |

| Water Solubility | Low (inferred) | Very low | Insoluble |

| Primary Use | Experimental contrast agent | Historical contrast agent | Industrial stabilizer |

Table 2: Medical Imaging Performance

| Parameter | Calcium Diiodostearate | Ethyl Diiodostearate | Modern Triiodinated Agents |

|---|---|---|---|

| Radiopacity | Moderate | Moderate | High |

| Neurotoxicity Risk | Unknown | High | Low |

| Clinical Adoption | None | Discontinued | Widespread |

Biologische Aktivität

Calcium diiodostearate is a compound derived from stearic acid, characterized by the presence of two iodine atoms. Its unique structure and properties have garnered attention in various fields, including pharmacology and materials science. This article delves into the biological activity of calcium diiodostearate, exploring its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Calcium diiodostearate has the molecular formula and is classified as a calcium salt of diiodostearic acid. The presence of iodine atoms enhances its lipophilicity and may influence its biological interactions.

Mechanisms of Biological Activity

-

Antimicrobial Properties :

- Calcium diiodostearate exhibits antimicrobial activity that is attributed to the iodine component. Iodine has well-documented antiseptic properties, making this compound potentially useful in treating infections.

- A study indicated that compounds with similar structures demonstrated significant antibacterial effects against various pathogens, suggesting that calcium diiodostearate may share these properties .

-

Influence on Cellular Processes :

- Research has shown that calcium ions play a crucial role in cellular signaling and function. Calcium diiodostearate may influence calcium signaling pathways, which are vital for processes such as muscle contraction, neurotransmitter release, and cellular proliferation .

- The modulation of calcium channels by compounds like calcium diiodostearate could lead to altered vascular responses and improved endothelial function .

In Vitro Studies

-

Antibacterial Activity :

In vitro studies have confirmed that calcium diiodostearate exhibits bactericidal effects against specific bacterial strains. For instance, compounds with similar iodine content showed effective inhibition of Salmonella and E. coli . -

Cell Culture Experiments :

Experiments involving cultured cells have demonstrated that calcium diiodostearate can modulate cell viability and proliferation, potentially through its effects on calcium signaling pathways .

Case Studies

- Clinical Applications :

A case study evaluating the use of calcium channel blockers highlighted the importance of calcium signaling in managing conditions such as hypertension. While not directly related to calcium diiodostearate, it underscores the relevance of calcium modulation in therapeutic contexts .

Data Table: Biological Activity Summary

Q & A

Q. How can mechanistic studies elucidate the role of calcium diiodostearate in lipid-based systems (e.g., membranes or drug delivery vehicles)?

- Methodological Answer : Employ molecular dynamics simulations to model interactions between calcium diiodostearate and lipid bilayers. Validate experimentally using Langmuir-Blodgett troughs for monolayer stability or differential scanning calorimetry (DSC) for phase behavior. Compare with non-iodinated analogs to isolate iodine’s electronic effects .

Q. What strategies are effective for resolving contradictions in thermodynamic data (e.g., enthalpy of formation) for calcium diiodostearate?

- Methodological Answer : Conduct systematic reviews to identify methodological inconsistencies (e.g., calorimetry vs. computational estimates). Replicate studies under standardized conditions and apply meta-analysis frameworks (e.g., Cochrane guidelines) to reconcile discrepancies. Cross-reference with analogous compounds (e.g., calcium distearate) for trend validation .

Q. How can computational models (e.g., DFT or QSAR) be integrated with experimental data to predict calcium diiodostearate’s reactivity or biological activity?

- Methodological Answer : Use density functional theory (DFT) to calculate iodine’s electronegativity impact on calcium coordination. Validate predictions with experimental kinetic studies (e.g., iodination rates). For biological activity, develop QSAR models using toxicity databases (e.g., PubChem) and validate via in vitro assays (e.g., cytotoxicity screens) .

Data Presentation and Reproducibility

Q. What are the best practices for reporting calcium diiodostearate research to ensure reproducibility?

- Methodological Answer : Follow the "Standards for Reporting Qualitative Research" (SRQR) for methodological transparency. Include raw data (e.g., NMR spectra, chromatograms) in supplementary materials. Use tables to compare synthesis yields, spectroscopic peaks, or stability metrics across trials. Reference protocols from authoritative sources (e.g., ACS Journal guidelines) for formatting consistency .

Q. How should researchers address the scarcity of peer-reviewed data on calcium diiodostearate in literature reviews?

- Methodological Answer : Expand searches to include patents, conference abstracts, and non-English journals using tools like SciFinder or Reaxys. Apply backward/forward citation tracking (e.g., via Web of Science) to identify related iodinated compounds. Use grey literature cautiously, prioritizing preprints from arXiv or ChemRxiv .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.